molecular formula C10H11BrN2O B7508324 5-bromo-N-(cyclopropylmethyl)nicotinamide

5-bromo-N-(cyclopropylmethyl)nicotinamide

Cat. No.: B7508324
M. Wt: 255.11 g/mol
InChI Key: ODHMRYDGXCOANQ-UHFFFAOYSA-N
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Description

5-Bromo-N-(cyclopropylmethyl)nicotinamide is a chemical compound with the molecular formula C10H11BrN2O It is a derivative of nicotinamide, which is a form of vitamin B3 The compound is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring and a cyclopropylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(cyclopropylmethyl)nicotinamide typically involves the bromination of nicotinamide followed by the introduction of the cyclopropylmethyl group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the 5-position of the nicotinamide ring. This is followed by a nucleophilic substitution reaction where the cyclopropylmethyl group is introduced using cyclopropylmethylamine under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of continuous flow reactors and other industrial-scale equipment to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(cyclopropylmethyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove the bromine atom or reduce other functional groups present in the molecule.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

5-Bromo-N-(cyclopropylmethyl)nicotinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-bromo-N-(cyclopropylmethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    5-Bromonicotinamide: Similar in structure but lacks the cyclopropylmethyl group.

    Nicotinamide: The parent compound without the bromine atom and cyclopropylmethyl group.

    Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the nicotinamide structure.

Uniqueness

5-Bromo-N-(cyclopropylmethyl)nicotinamide is unique due to the presence of both the bromine atom and the cyclopropylmethyl group. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above .

Properties

IUPAC Name

5-bromo-N-(cyclopropylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-9-3-8(5-12-6-9)10(14)13-4-7-1-2-7/h3,5-7H,1-2,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHMRYDGXCOANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-bromonicotinic acid (XXVIII) (1.01 g, 5 mmol) in dry DCM (10 mL) under nitrogen was added oxalyl chloride (0.654 mL, 7.5 mmol) followed by dry DMF (0.1 mL). The solution was stirred at r.t. for 30 min. The solvent was evaporated under vacuum before adding dry pyridine (10 mL) followed by cyclopropylmethanamine (0.39 mL, 4.5 mmol). The solution was stirred at r.t. under nitrogen for 2 h. The solution was poured into ice water, basified with sat. aq. NaHCO3 and extracted with DCM. The combined organic phases were dried over MgSO4, concentrated and dried under vacuum to yield 5-bromo-N-(cyclopropylmethyl) nicotinamide (XXIX) as an off-white solid (0.82 g, 3.2 mmol, 71% yield). 1H NMR (DMSO-d6) δ ppm -0.07-0.07 (m, 2H), 0.15-0.29 (m, 2H), 0.68-0.88 (m, 1H), 2.93 (t, J=6.22 Hz, 2H), 8.20 (t, J=1.88 Hz, 1H), 8.62 (d, J=1.70 Hz, 2H), 8.75 (s, 1H); ESIMS found C10H11BrN2O m/z 254, 256 (M+, M+2).
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1.01 g
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0.654 mL
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10 mL
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0.39 mL
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0.1 mL
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Synthesis routes and methods II

Procedure details

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